molecular formula C9H16ClN5O B5910027 Terbutylazine-2-hydroxy

Terbutylazine-2-hydroxy

Cat. No.: B5910027
M. Wt: 245.71 g/mol
InChI Key: PSSHJZZCOUUSID-UHFFFAOYSA-N
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Description

Significance of Terbutylazine-2-hydroxy (B1437417) as a Major Transformation Product of Triazine Herbicides

This compound is a significant chemical compound in environmental science, primarily known as a major transformation product of the widely used triazine herbicide, terbuthylazine (B1195847). nih.govnih.gov Triazine herbicides, including terbuthylazine, are applied extensively in agriculture to control broadleaf and grass weeds in various crops. nih.govacs.org Terbuthylazine itself has largely replaced atrazine (B1667683) in many European Union countries. researchgate.netresearchgate.netresearchgate.net

The transformation of the parent herbicide, terbuthylazine, into this compound occurs in the environment through several biotic and abiotic degradation pathways. nih.govwho.int These processes include microbial degradation, hydrolysis, and oxidation. nih.govresearchgate.net Specifically, the formation of this compound involves the substitution of the chlorine atom on the triazine ring with a hydroxyl group (-OH). who.int This hydroxylation is a key step in the environmental fate of terbuthylazine. who.intcabidigitallibrary.org

Overview of Environmental Research Focus and Emerging Contaminant Status

The environmental presence and behavior of this compound have garnered significant research attention, leading to its classification as an emerging contaminant. Its parent compound, terbuthylazine, is known for its persistence and mobility, which often leads to the contamination of aquatic ecosystems. nih.govresearchgate.net Consequently, its transformation products, including this compound, are also detected in the environment. nih.govresearchgate.net

Research has confirmed the presence of this compound in various environmental compartments, including surface water, groundwater, and soil. nih.govnih.govherts.ac.uk Studies have shown its potential to be a groundwater contaminant. herts.ac.uk The persistence of this metabolite is considered high to very high, with a reported half-life ranging from 112 to 120 days in some conditions. nih.gov This persistence contributes to its long-lasting presence in the environment.

The ecotoxicological effects of this compound are a key area of investigation. Studies on aquatic organisms, such as the common carp (B13450389) (Cyprinus carpio), have revealed that exposure to environmentally relevant concentrations can have sublethal effects. nih.govnih.gov Research has demonstrated impacts on growth rates, early development (ontogeny), and antioxidant enzyme activity in fish, even at low concentrations. nih.govnih.gov For instance, one study identified a Lowest Observed Effect Concentration (LOEC) for growth inhibition in common carp at 0.002 mg/L. nih.govnih.gov Such findings underscore its potential risk to aquatic ecosystems and solidify its status as a contaminant of emerging concern that requires continuous monitoring. hpc-standards.comhpc-standards.com

Research Findings on this compound

Ecotoxicological Effects on Common Carp (Cyprinus carpio)

A 35-day study on the early life stages of common carp exposed to this compound yielded the following key toxicological endpoints:

EndpointValueUnitCitation
35-day LC5010.9mg/L nih.govresearchgate.net
Lowest Observed Effect Concentration (LOEC) - Growth0.002mg/L nih.govnih.gov
No Observed Effect Concentration (NOEC) - Growth0.0001mg/L nih.govnih.gov

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance that has been observed to cause a statistically significant effect. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Physicochemical Properties of this compound

PropertyValueCitation
Chemical FormulaC9H17N5O nih.gov
Molar Mass211.26 g/mol nih.gov
IUPAC NameN-tert-butyl-N'-ethyl-6-hydroxy-1,3,5-triazine-2,4-diamine herts.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5O/c1-9(2,3)15-8-13-6(10)12-7(14-8)11-4-5-16/h16H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHJZZCOUUSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Environmental Presence and Spatiotemporal Distribution of Terbutylazine 2 Hydroxy

Occurrence in Aquatic Ecosystems

The aquatic environment is a major sink for herbicides and their metabolites. Terbutylazine-2-hydroxy (B1437417) is frequently detected in different aquatic systems due to the degradation of terbuthylazine (B1195847) in water through biotic and abiotic processes like hydrolysis and biodegradation. nih.gov

This compound is a commonly found compound in surface water bodies such as rivers and lakes. nih.govresearchgate.net It is recognized as one of the major degradation products of terbuthylazine found in surface waters, alongside terbutylazine-desethyl-hydroxy and terbutylazine-desethyl. nih.gov Studies have shown its presence in various river systems. For instance, research on the Jukskei and Crocodile Rivers indicated that they contribute significant loads of triazine herbicides into the Hartbeespoort Dam. researchgate.net While the parent compound, terbuthylazine, is often monitored, its metabolites like this compound are also of environmental interest. In a study assessing the impact on common carp (B13450389), a real environmental concentration of 2.9 µg/L of terbuthylazine was used, which leads to the formation of its hydroxy metabolite. researchgate.net

Table 1: Detection of Terbutylazine Metabolites in Surface Water

Water Body TypeCompoundDetected ConcentrationLocation/Study ContextReference
Rivers, LakesThis compoundNot specifiedIdentified as a major degradation product in surface waters. nih.gov
Czech RiversTerbuthylazine (parent)2.9 µg/LA "real environmental concentration" of the parent compound used in a study, implying the presence of its degradation products. researchgate.net
Rivers (Jukskei, Crocodile)Triazine Herbicides (general)Not specifiedThese rivers were found to be significant sources of triazine herbicide loads into the Hartbeespoort Dam. researchgate.net

Groundwater contamination by terbuthylazine and its metabolites is a significant concern due to their persistence and potential to leach into drinking water sources. acs.orgresearchgate.net this compound has been identified in well water. nih.govresearchgate.net Although the parent compound is sometimes found at concentrations below the regulatory limit of 0.1 µg/L, its degradation products can exceed this value. nih.gov

In Northern Greece, a study of groundwater found the parent compound, terbuthylazine (TER), in 67.5% of water samples, with a mean concentration of 0.15 μg/L. nih.gov Similarly, in the Plana Sur Aquifer of Valencia, Spain, while terbuthylazine concentrations were often below the legal threshold, its metabolite desethyl-terbuthylazine was found at levels exceeding 0.1 µg/L, reaching a maximum of 0.3 µg/L. copernicus.org Another study in the Valencia Plain aquifer measured a terbuthylazine concentration of 0.31 ppb (µg/L) in one location. nih.gov While these studies focus on the parent compound or the desethyl metabolite, the presence of these indicates that this compound is also likely present, as it is a major degradation product. nih.gov The World Health Organization (WHO) notes that concentrations of the parent compound terbuthylazine in water seldom exceed 0.2 µg/l, although higher concentrations have been observed. who.int

Table 2: Concentrations of Terbutylazine and its Metabolites in Groundwater

LocationCompoundDetection FrequencyMean/Max ConcentrationNotesReference
Northern GreeceTerbuthylazine (parent)67.5%0.15 µg/L (mean)Study focused on several herbicides and their metabolites. nih.gov
Plana Sur Aquifer, SpainDesethyl-terbuthylazineNot specifiedMax: 0.3 µg/LConcentrations of the metabolite exceeded the permissible limit of 0.1 µg/L in five of six wells. copernicus.org
Valencia Plain Aquifer, SpainTerbuthylazine (parent)Not specified0.31 µg/LMeasured at a specific sample location. nih.gov
General Water SourcesTerbutylazine (parent)Not specifiedSeldom exceeds 0.2 µg/LWHO observation, noting higher concentrations have been found. who.int

Constructed wetlands are utilized as a nature-based solution for treating various types of wastewater, including municipal, industrial, and agricultural runoff. mdpi.commdpi.comepa.gov They are effective in removing a range of contaminants. Research conducted on constructed wetlands has specifically identified the presence of this compound. In one study, only the this compound metabolite was detected in the water samples of the wetland system being investigated, highlighting its persistence or formation within this environment. researchgate.net

The persistence of triazine herbicides raises concerns about their transport into marine ecosystems. researchgate.net this compound is described as a marine xenobiotic metabolite. nih.gov Studies on the persistence of terbuthylazine in different water types found it to be most persistent in seawater, with a reported half-life of up to 331 days, suggesting its potential for long-range transport and accumulation. researchgate.net Given this persistence, the formation of this compound in the marine environment is a plausible pathway. Marine sediments act as a sink for many pollutants, including pesticides, which adsorb onto particulate matter and settle on the seafloor. researchgate.net

Distribution in Terrestrial Matrices

The initial application of terbuthylazine occurs in terrestrial environments, primarily for agricultural purposes. Its fate in the soil, including degradation into metabolites like this compound, is a critical aspect of its environmental distribution.

Terbuthylazine is applied to soil to control weeds in various crops, such as maize, and in forestry. acs.orgnih.govmdpi.com Due to its persistence, it is frequently found in soil environments. acs.org The degradation of terbuthylazine in soil occurs through microbial processes, which mainly involve de-ethylation and hydroxylation, leading to the formation of this compound. nih.gov Field studies have reported dissipation half-lives for the parent compound ranging from 6.5 to 149 days in biologically active soil. nih.gov Research has shown that the application of salicylic (B10762653) acid can promote the decay of triazine herbicides in both maize and soil, reducing the accumulation of the parent compound by 14.5% in soil. acs.org This suggests that agricultural practices can influence the concentration and persistence of both terbuthylazine and its subsequent metabolites, including this compound, in the soil.

Occurrence in Urban Runoff and Facade Leachates

This compound, a primary transformation product of the biocide terbuthylazine, is frequently detected in urban water systems due to its formation from parent compounds used in building materials. copernicus.orgcopernicus.orgdntb.gov.ua Studies investigating the sources and pathways of biocides in urban environments have identified facade leachates as a significant contributor to the presence of this compound in urban runoff. copernicus.orgcopernicus.orgdntb.gov.ua

Research conducted in a residential area has shown that while parent compounds like terbutryn (B1682747) and diuron (B1670789) are found in various drainage pathways, this compound is specifically detected in drainage pipes (B44673) that collect water infiltrated through soil. copernicus.orgcopernicus.orgdntb.gov.ua This indicates that the transformation of terbuthylazine to this compound likely occurs in the soil environment as the leachate from facades percolates through it. copernicus.orgcopernicus.orgdntb.gov.ua

In one study, samples taken from a swale-trench system in an urban district revealed the presence of this compound at concentrations ranging from 8 to 48 ng L⁻¹. copernicus.org Another investigation within a 2-hectare residential area also confirmed the presence of this compound in drainage systems collecting soil-infiltrated water, with one such pipe showing the highest concentrations of both terbutryn and its transformation products, including this compound. copernicus.orgcopernicus.orgdntb.gov.ua This highlights the high leaching potential of the parent compound and the subsequent formation and mobilization of its hydroxy metabolite into urban stormwater systems. copernicus.orgcopernicus.orgdntb.gov.ua

Table 1: Concentration of this compound in Urban Water Systems

Location/SystemConcentration (ng/L)Source
Swale-trench system8 - 48 copernicus.org
Drainage pipes (collecting infiltrated water)Detected (specific concentration not provided) copernicus.orgcopernicus.orgdntb.gov.ua

Accumulation in Sediments of Aquatic Systems

The presence of this compound extends beyond the water column, with studies indicating its accumulation in the sediments of various aquatic systems. uv.escsic.esresearchgate.net Sediment acts as a sink for many organic pollutants, including pesticide transformation products. The process of adsorption to sediment particles is a significant route for the removal of terbutylazine and its metabolites from wastewater and surface water. researchgate.net

A study of pesticide contamination in the aquatic systems of the Natural Park of the Albufera of Valencia, Spain, detected this compound in sediment samples. uv.escsic.es The concentrations varied depending on the specific aquatic habitat within the park. For instance, sediments in rice fields showed an average concentration of 0.4 ng/g (dry weight), while the sediment of the lake had a lower concentration of 0.1 ng/g (dry weight). uv.es

Research in constructed wetlands has also highlighted the role of sediment in the fate of terbutylazine metabolites. researchgate.net While vegetation can absorb these compounds, adsorption on the sediment is considered a major pathway for their removal from the water. researchgate.net An analytical method developed for detecting terbutylazine and its metabolites in constructed wetland sediments established a limit of detection of 3.3 ng/g, indicating the capability to measure its presence at low concentrations. researchgate.net Furthermore, long-term experiments using lysimeters have shown the presence of 2-hydroxy-terbuthylazine in soil layers, reinforcing the understanding of its persistence and accumulation potential in solid matrices like sediment. researchgate.netscispace.com

Table 2: Concentration of this compound in Sediments

Aquatic SystemConcentration (ng/g dry weight)Source
Rice Field Sediments (Albufera Park, Spain)0.4 uv.es
Lake Sediments (Albufera Park, Spain)0.1 uv.es
Constructed Wetland SedimentsMethod Detection Limit: 3.3 researchgate.net

Environmental Transformation and Degradation Pathways of Terbutylazine 2 Hydroxy

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a crucial role in the formation of Terbutylazine-2-hydroxy (B1437417) from its parent compounds. These reactions are primarily driven by chemical and physical factors in the environment.

The primary abiotic pathway for the formation of this compound is through the hydrolysis of the parent herbicide, terbuthylazine (B1195847). dtic.milscielo.br This chemical reaction involves the substitution of the chlorine atom on the triazine ring with a hydroxyl (-OH) group from a water molecule. scielo.brresearchgate.net This process is a key step in the degradation of terbuthylazine and leads directly to the creation of this compound. dtic.milresearchgate.net

The rate of hydrolysis can be influenced by environmental conditions. For instance, terbuthylazine is generally stable in neutral to weakly alkaline or acidic media, but hydrolysis is accelerated in more strongly acidic or alkaline conditions. dtic.mil Furthermore, the presence of natural catalysts in the environment, such as sterilized soil, humic acids, and fulvic acids, can significantly increase the rate of this transformation. dtic.mil Oxidation is another abiotic mechanism that contributes to the formation of this compound from terbuthylazine in water. nih.govcsic.es

Photodegradation, the breakdown of compounds by light, is another significant abiotic process affecting triazine herbicides. nih.govcsic.es While the parent compound, terbuthylazine, is considered relatively stable to aqueous photolysis, exposure to natural or simulated sunlight can contribute to its transformation. dtic.milscielo.br Studies have estimated the half-life of terbuthylazine in aqueous solutions under simulated sunlight to be over a month, and around three months in natural sunlight. scielo.br

Biotic Transformation Processes

Biological processes, particularly those mediated by microorganisms, are fundamental to the degradation of this compound in soil and water systems.

Microbial communities play a significant role in the breakdown of terbuthylazine and its metabolites. csic.esnih.gov The degradation of terbuthylazine in soil is primarily a biological process, with microbial action being much more significant than chemical hydrolysis alone. csic.es The initial step in the microbial catabolism of terbuthylazine often involves a hydrolytic displacement of the chlorine atom to produce this compound (also referred to as TERB-OH). nih.govscielo.br

Once formed, this compound is subject to further microbial degradation. A key pathway involves the dealkylation of the side chains. nih.gov For instance, a mixed bacterial culture has been shown to degrade this compound into N-t-butylammelide (TBA) as a major metabolite, with hydroxydesethylterbuthylazine (DET-OH) and eventually cyanuric acid as minor metabolites. nih.gov Cyanuric acid can then be further mineralized by microbes into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com This demonstrates a stepwise breakdown of the molecule by soil and water microorganisms. This compound is noted to have a high to very high persistence, with a reported duration of 112-120 days. nih.gov

The table below outlines the microbial degradation pathway of Terbutylazine, highlighting the formation and subsequent transformation of this compound.

Parent Compound Intermediate Metabolite Further Metabolites End Products Reference
TerbutylazineThis compound (TERB-OH)N-t-butylammelide (TBA), Hydroxydesethylterbuthylazine (DET-OH), Cyanuric Acid (CA)Ammonia, Carbon Dioxide nih.govnih.govmdpi.com

Role of Specific Microbial Communities in Transformation

Specific microbial species have been identified as key players in the degradation of s-triazine herbicides. Bacteria from the genera Arthrobacter and Bacillus are known to be particularly effective at degrading these compounds. scielo.brnih.govscielo.brresearchgate.netnih.gov For instance, strains of Bacillus pumilus and Bacillus subtilis have been isolated from soil and shown to efficiently degrade terbuthylazine. scielo.brscielo.brnih.govnih.gov

The enzymatic machinery within these bacteria is responsible for the breakdown process. The initial hydrolysis of terbuthylazine to this compound is often catalyzed by a triazine hydrolase, such as TrzN. scielo.br Subsequent degradation of the hydroxylated intermediate is carried out by other enzymes in the amidohydrolase superfamily, like AtzB and AtzC, which catalyze the removal of the N-alkyl side chains. scielo.br While these enzymes have been primarily studied in the context of atrazine (B1667683) degradation, their broad substrate specificity suggests a similar role in the breakdown of this compound. nih.gov Research on mixed bacterial cultures has demonstrated their capability to degrade hydroxyatrazine, a structurally similar compound, further supporting the likelihood of these communities degrading this compound. nih.gov

The table below details specific bacterial strains found to be effective in the degradation of the parent compound, terbuthylazine, which leads to the formation of this compound.

Bacterial Strain Parent Compound Degraded Degradation Efficiency Time Frame Reference
Bacillus pumilus TDJ-7Terbutylazine (10 mg/L)~95%6 days scielo.brnih.gov
Bacillus subtilis TDJ-9Terbutylazine (10 mg/L)~98%6 days scielo.brnih.gov
Mixed Culture (TDJ-7 & TDJ-9)Terbutylazine (10 mg/L)~99%6 days scielo.br
Mixed Culture M3-TTerbutylazine (50 mg/L)Complete3 days nih.gov

Formation from Parent Compounds and Other Precursors

This compound is unequivocally recognized as a significant environmental transformation product of several s-triazine herbicides. nih.govnih.gov Its primary parent compound is terbuthylazine, from which it is formed through the abiotic and biotic pathways described above. dtic.milnih.gov In soil, it is considered a major fraction of terbuthylazine's metabolites. nih.gov

Beyond terbuthylazine, this compound is also a known environmental transformation product of other triazine herbicides, namely Terbumeton (B1683086) and Terbutryn (B1682747). nih.govnih.gov This indicates that the application of any of these three herbicides can lead to the formation and introduction of this compound into the environment. The degradation of terbuthylazine within plants also proceeds via hydrolysis to form this hydroxy-derivative. scielo.br

Terbuthylazine as the Primary Precursor and its Transformation Cascade

This compound is a well-established environmental transformation product of the herbicide terbuthylazine. nih.govnih.govnih.gov The transformation of terbuthylazine in the environment is a complex process involving several pathways, with the formation of this compound being a key step.

The primary mechanism for the formation of this compound from terbuthylazine is through hydroxylation, a process where a chlorine atom on the triazine ring is replaced by a hydroxyl group. researchgate.net This can occur through both abiotic and biotic processes. researchgate.net Abiotic pathways, such as hydrolysis, are significant in the formation of this compound. researchgate.net

In addition to direct hydroxylation, terbuthylazine can undergo a transformation cascade, leading to various metabolites. One of the major degradation pathways for terbuthylazine involves dealkylation, specifically the removal of the ethyl group, to form desethylterbuthylazine (B152745) (DET). nih.gov This metabolite can then be further transformed. Terbutylazine-desethyl is a known precursor to terbutylazine-desethyl-2-hydroxy (B1384306). nih.gov

Studies have shown that the concentrations of transformation products like this compound in the environment can sometimes be higher than the parent compound, terbuthylazine. researchgate.net This highlights the importance of monitoring these metabolites to fully assess the environmental impact of terbuthylazine use.

The degradation of terbuthylazine and the formation of its metabolites are influenced by various environmental factors, including soil type and oxygen conditions. researchgate.net For instance, the rate of hydroxylation can be affected by the specific microbial communities present in the soil and water. scielo.br

Table 1: Key Transformation Products of Terbuthylazine

PrecursorTransformation Product
TerbuthylazineThis compound nih.govnih.govnih.gov
TerbuthylazineDesethylterbuthylazine (DET) nih.gov
DesethylterbuthylazineTerbutylazine-desethyl-2-hydroxy nih.gov

Formation from Other Triazine Herbicides (e.g., Terbutryn, Terbumeton)

This compound is not exclusively a metabolite of terbuthylazine. It is also recognized as an environmental transformation product of other triazine herbicides, namely terbutryn and terbumeton. nih.govnih.gov

Terbutryn, a methylthio-1,3,5-triazine herbicide, can undergo transformation processes that lead to the formation of this compound. echemi.com This transformation involves the replacement of the methylthio group with a hydroxyl group. Similarly, terbumeton can also be transformed into this compound in the environment. nih.govnih.gov

The formation of a common metabolite from different parent herbicides underscores the interconnectedness of the environmental fate of triazine compounds. The presence of this compound in environmental samples may, therefore, indicate the use of not only terbutylazine but also terbutryn or terbumeton.

Characterization of Subsequent Metabolites (e.g., Terbutylazine-desethyl-2-hydroxy)

This compound itself can be further metabolized in the environment, leading to the formation of subsequent degradation products. A key metabolite formed from this compound is terbutylazine-desethyl-2-hydroxy. nih.govnih.govhpc-standards.com

The formation of terbutylazine-desethyl-2-hydroxy from this compound occurs through a dealkylation process, specifically the removal of the ethyl group. nih.gov This metabolite is a diamino-1,3,5-triazine, characterized by an amino group at position 4 and a tert-butylamino group at position 6 on the triazin-2-ol structure. ebi.ac.uk

Studies have identified terbutylazine-desethyl-2-hydroxy as a significant and sometimes persistent compound in the environment. nih.govhpc-standards.com Due to its mobility, it has the potential to contaminate water sources. nih.gov The analysis of such metabolites is crucial for a comprehensive assessment of the long-term environmental impact of the parent herbicides. hpc-standards.com

Environmental Mobility and Persistence Dynamics of Terbutylazine 2 Hydroxy

Soil Adsorption, Desorption, and Leaching Potential

The movement of Terbutylazine-2-hydroxy (B1437417) through the soil profile is largely dictated by its interaction with soil particles. Research indicates that this hydroxylated metabolite generally has limited mobility in soil environments.

Research Findings:

Mobility Classification: Studies classify the mobility of this compound (also referred to as MT13) in soils as medium. nih.gov This is in contrast to other metabolites like desethyl-terbuthylazine (DET), which is considered to have high to very high mobility. nih.gov

Leaching Potential: The potential for this compound to leach into groundwater is considered low. In lysimeter studies, which simulate environmental water movement through soil columns, the average annual concentrations of this compound in the leachate did not surpass the environmental quality standard of 0.1 μg/L. nih.gov This is supported by the general understanding that hydroxylated triazine compounds are characterized by low water solubility, making them less likely to be significant groundwater contaminants. cabidigitallibrary.org However, another hydroxylated metabolite, desethylterbuthylazine-2-hydroxy (DETH), has been identified as a compound with high leaching potential, underscoring the importance of distinguishing between different transformation products. nih.gov

Influence of Soil Amendments: The addition of organic amendments, such as biochar, to soil has been shown to significantly enhance the sorption of the parent compound, terbuthylazine (B1195847). epa.govresearchgate.net This increased adsorption reduces the amount of the herbicide available for transport and subsequent transformation, which can indirectly influence the concentration and movement of its metabolites, including this compound.

pH Independence: The adsorption of this compound in soil does not appear to be dependent on pH. nih.gov

Table 1: Leaching Potential and Soil Mobility of this compound

Parameter Finding Source(s)
Soil Mobility Medium nih.gov
Leaching in Lysimeter Studies Average annual concentrations did not exceed 0.1 μg/L nih.gov
Adsorption pH Dependence No evidence of pH dependence nih.gov
General Contaminant Potential Considered a less important potential contaminant for groundwater compared to dealkylated metabolites cabidigitallibrary.org

Aquatic Transport and Dispersion Mechanisms

Once in aquatic systems, the transport and dispersion of this compound are governed by its physicochemical properties, particularly its water solubility and lipophilicity.

Research Findings:

Detection in Aquatic Systems: As a transformation product of the widely used herbicide terbuthylazine, this compound is detected in aquatic ecosystems. nih.gov The presence of the parent compound and its metabolites in rivers, lakes, and groundwater is attributed to their persistence, water solubility, and mobility. nih.gov

Physicochemical Drivers: While hydroxylated triazines generally have lower water solubility, this compound possesses lipophilic properties. cabidigitallibrary.orgnih.gov This characteristic allows it to enter organisms via passive diffusion. nih.gov Its presence in water bodies indicates that despite lower solubility compared to dealkylated metabolites, it can be transported from agricultural fields to surface waters. anses.fr

Metabolite Mixtures: In natural water bodies, this compound is often found as part of a mixture of pesticides and their transformation products. For instance, studies have detected atrazine-2-hydroxy, a structurally similar metabolite, in water samples even years after the parent compound's use was discontinued, highlighting the persistence and potential for transport of these hydroxylated forms. anses.fr

Environmental Half-Life (DT50) and Persistence Assessment in Various Media (e.g., Soil, Water)

The persistence of a compound in the environment is a key factor in its long-term impact. This compound is recognized for its significant stability, particularly in soil.

Research Findings:

Soil Persistence: In laboratory studies conducted under aerobic conditions, this compound demonstrates high to very high persistence in soil. nih.gov Its dissipation half-life (DT50) — the time it takes for 50% of the compound to degrade — has been measured to be in the range of 207 to over 1,000 days. nih.gov This is significantly longer than the DT50 of its parent compound, terbuthylazine, which ranges from 10 to 148 days in field studies. nih.govnih.gov

Aquatic Persistence: In aquatic environments, the persistence is also notable. One study reported a half-life for this compound ranging from 112 to 120 days. nih.gov The long persistence of terbuthylazine and its metabolites in water bodies is a cause for environmental concern. researchgate.net

Table 2: Environmental Half-Life (DT50) of this compound

Medium Persistence Classification DT50 Value (days) Source(s)
Soil (Lab, aerobic) High to Very High 207 - >1,000 nih.gov
Water High to Very High 112 - 120 nih.gov

Sorption Kinetics and Mechanisms on Environmental Adsorbents

Sorption processes are fundamental to the environmental fate of this compound, influencing its availability for transport and degradation. Studies using specific adsorbents have provided insight into these mechanisms.

Research Findings:

Sorption Affinity: Research on polymeric adsorbents has shown a significantly higher affinity for this compound compared to its parent compound and the metabolite desethyl-terbuthylazine. In one study, the sorption of this compound was five times greater than that of desethyl-terbuthylazine. dntb.gov.uanih.gov

Kinetics and Mechanisms: The sorption kinetics for this compound are rapid and fit well with a pseudo-second-order kinetic model. dntb.gov.uanih.gov This suggests that the rate-limiting step may be a chemical sorption process. Hydrogen bonding has been identified as playing a crucial role in the binding mechanism between the hydroxyl group of the metabolite and the adsorbent surface. nih.govresearchgate.net

Isotherm Models: The equilibrium data for the adsorption of this compound on polymeric microspheres are best described by the Freundlich isotherm model. dntb.gov.uanih.gov This model is often used for heterogeneous surfaces.

Influence of Temperature: Adsorption of this compound is an exothermic process. Consequently, the efficiency of sorption decreases as the temperature of the system increases. nih.gov

Table 3: Sorption Characteristics of this compound

Parameter Finding Source(s)
Sorption Kinetics Model Pseudo-second-order dntb.gov.uanih.gov
Equilibrium Isotherm Model Freundlich dntb.gov.uanih.gov
Primary Sorption Mechanism Hydrogen bonding nih.govresearchgate.net
Temperature Effect Exothermic process (sorption decreases with increasing temperature) nih.gov
Adsorption Capacity 113 mg g⁻¹ on a specific polymeric adsorbent nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Terbutylazine 2 Hydroxy

Chromatographic Techniques for Environmental Sample Analysis

Chromatography stands as a cornerstone for the separation and analysis of terbutylazine-2-hydroxy (B1437417) from complex environmental samples. Various chromatographic methods, each with its unique advantages, have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the simultaneous determination of terbutylazine and its metabolites, including this compound. acs.orgnih.gov This method offers good linearity, accuracy, and precision. nih.gov

A validated HPLC-DAD method has been successfully used for the simultaneous determination of terbutylazine and five of its major metabolites in wetland water samples. acs.orgnih.gov The separation is typically achieved on a C8 or C18 reversed-phase column. nih.govresearchgate.net For instance, one method utilized a Lichrosphere 100 RP18 column with an isocratic mobile phase of methanol, water, and ammonium (B1175870) acetate, with UV detection at 230 nm. nih.gov Another approach for analyzing wetland sediments involved a cleanup step followed by solid-phase extraction, achieving a limit of detection of 3.3 ng g⁻¹ for all analytes. researchgate.net

Table 1: HPLC-DAD Method Parameters for this compound Analysis

ParameterDetailsSource
ColumnLichrosphere 100 RP18 (5 µm, 250 mm x 5 mm ID) nih.gov
Mobile PhaseMethanol : Water : Ammonium Acetate (70:30:0.2 and 80:20:0.2 v/v/v), isocratic nih.gov
Flow Rate0.7 mL min⁻¹ nih.gov
DetectionUV at 230 nm nih.gov
LOD (in water)0.01 µg L⁻¹ nih.gov
LOD (in sediment)3.3 ng g⁻¹ researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. This method is particularly valuable for identifying and quantifying terbutylazine and its metabolites at trace levels in complex matrices like environmental water samples. researchgate.netresearchgate.net

An LC-MS/MS method using electrospray ionization (ESI) in positive mode has been developed for the identification of terbutylazine and its five major metabolites. researchgate.net The separation is performed on a C8 column with a gradient elution of aqueous acetic acid and acetonitrile. researchgate.net This powerful technique allows for the elucidation of degradation pathways by interpreting tandem mass spectral data. researchgate.net Isotope-dilution LC-MS/MS has also been employed for the analysis of terbutylazine and its metabolite desethylterbutylazine in human urine and hair, demonstrating high precision and accuracy. nih.gov

Table 2: LC-MS/MS Method Parameters for Terbutylazine Metabolite Analysis

ParameterDetailsSource
ChromatographyReversed-phase HPLC on a C8 column researchgate.net
Mobile PhaseGradient elution of aqueous acetic acid (1%) and acetonitrile researchgate.net
IonizationElectrospray Ionization (ESI), positive mode researchgate.netnih.gov
Mass AnalyzerTriple quadrupole researchgate.netnih.gov
Acquisition ModeSelected Reaction Monitoring (SRM) researchgate.net

Gas Chromatography (GC) Applications

While HPLC is more common for the analysis of polar metabolites like this compound, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be utilized, particularly for the parent compound and less polar degradation products. nih.govnih.gov GC-MS provides excellent separation and definitive identification of analytes. nih.govthermofisher.com

For the analysis of triazine herbicides and their degradation products, including hydroxy metabolites, a derivatization step is often necessary to increase their volatility for GC analysis. However, for some chlorotriazines and their N-dealkylated metabolites, direct analysis by GC-MS is possible after extraction. nih.gov The use of a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is common for separating these compounds. thermofisher.com

Sample Preparation and Extraction Procedures

Effective sample preparation is critical for accurate and reliable quantification of this compound, as it removes interfering substances from the sample matrix and concentrates the analyte of interest.

Solid-Phase Extraction (SPE) Optimization and Application

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of this compound and other triazine metabolites from aqueous samples. researchgate.netnih.govresearchgate.net The choice of sorbent material is crucial for achieving high recovery rates.

For instance, MCX cartridges, a type of mixed-mode cation exchange sorbent, have been shown to provide adequate recovery (70-80%) for terbutylazine and its metabolites from wetland water samples. acs.orgnih.gov Another study investigating the extraction of hydrophilic hydroxytriazine degradation products found that using a styrene-divinylbenzene adsorbent (LiChrolut EN) at an optimized pH of 3.0 yielded recovery values greater than 80% for hydroxyatrazine and hydroxyterbutylazine from tap and river water. nih.gov The selection of SPE cartridges and optimization of extraction conditions, such as sample pH and elution solvents, are key to developing a robust method. nih.govresearchgate.net

Table 3: SPE Parameters for Triazine Metabolite Extraction

ParameterDetailsSource
SPE SorbentMCX cartridges acs.orgnih.gov
Recovery (MCX)70-80% for terbutylazine and its metabolites acs.orgnih.gov
SPE SorbentStyrene-divinylbenzene (LiChrolut EN) nih.gov
Optimal pH (LiChrolut EN)3.0 for hydroxytriazine degradation products nih.gov
Recovery (LiChrolut EN)>80% for hydroxyatrazine and hydroxyterbutylazine nih.gov

Matrix Solid-Phase Dispersion (MSPD) Techniques

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation method that combines extraction and dispersion in a single step, making it suitable for solid and semi-solid samples. nih.govnih.gov This technique involves blending the sample with a solid support (dispersant), which simultaneously disrupts the sample matrix and disperses the components onto the support material. nih.gov

While specific applications of MSPD for this compound are not extensively detailed in the provided context, the technique has been broadly applied to the analysis of herbicides and pesticides in various matrices, including animal tissues, fruits, and vegetables. nih.gov The principles of MSPD, which involve the selection of an appropriate dispersant (e.g., C18-bonded silica) and elution solvents, allow for the selective extraction of target analytes. nih.govresearchgate.net The flexibility of MSPD allows for its adaptation to a wide range of analyte polarities and sample types, suggesting its potential applicability for the extraction of this compound from complex environmental solids like soil and sediment. nih.govmdpi.com

Method Validation and Performance Characteristics

The reliability and accuracy of any analytical method intended for the quantification of this compound are established through a rigorous validation process. This process evaluates several key performance characteristics to ensure the data generated is fit for its intended purpose, whether for environmental monitoring, food safety assessment, or research. The primary parameters assessed during method validation for this compound include the limits of detection and quantification, recovery efficiencies, and precision.

Limits of Detection and Quantification

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net These values are crucial for determining the suitability of a method for detecting trace levels of this compound in various matrices.

Several analytical techniques have been employed for the determination of this compound, each with its own characteristic LOD and LOQ. High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a commonly used method. In a study analyzing wetland water samples, a method was developed for the simultaneous determination of terbutylazine and its major metabolites, including this compound. For this compound, the limit of detection was established at 0.01 µg L⁻¹. acs.orgnih.gov For sediment samples from constructed wetlands, another HPLC-DAD method reported a limit of detection of 3.3 ng g⁻¹ for all target analytes, which included this compound. researchgate.net

More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offer lower detection limits. While a specific LOD for this compound using LC-MS/MS is not always detailed in every study, research on the parent compound, terbutylazine, and its other metabolites provides an indication of the sensitivity of this methodology. For instance, an isotope-dilution LC-MS/MS method developed for the determination of terbutylazine and desethylterbuthylazine (B152745) in human urine and hair reported a limit of quantification of 0.25 µg/L in urine and 0.01 ng/mg in hair for both compounds. nih.gov Such low detection capabilities highlight the potential of LC-MS/MS for the trace analysis of this compound.

The determination of LOD and LOQ is influenced by the sample matrix, the instrumentation used, and the specific protocol for sample preparation and analysis. unodc.org Therefore, it is essential that these values are determined and reported for each specific method and matrix combination.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-DAD Wetland Water 0.01 µg L⁻¹ Not Reported acs.orgnih.gov
HPLC-DAD Constructed Wetland Sediment 3.3 ng g⁻¹ Not Reported researchgate.net
LC-MS/MS Human Urine (for Terbutylazine) Not Reported 0.25 µg/L nih.gov
LC-MS/MS Human Hair (for Terbutylazine) Not Reported 0.01 ng/mg nih.gov

Recovery Efficiencies and Precision Assessments

Recovery and precision are critical parameters for validating the accuracy and reliability of an analytical method. Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix, while precision measures the degree of agreement among a series of individual measurements.

The validation of analytical methods for pesticide residues often follows established guidelines, which set acceptance criteria for recovery and precision. For example, some guidelines suggest that recovery should be within a certain percentage of the fortified level, and precision, expressed as the coefficient of variation (CV) or RSD, should not exceed a specified value. europa.eu

Table 2: Recovery Efficiencies and Precision for the Analysis of this compound

Analytical Method Matrix Recovery Efficiency (%) Precision (RSD %) Reference
HPLC-DAD Constructed Wetland Sediment 89.3 - 97.9 ≤ 8.3 researchgate.net
HPLC-DAD Wetland Water 70 - 80 < 14.6 acs.orgnih.gov

Emerging Analytical Approaches (e.g., Immunosensors)

While chromatographic methods are well-established for the detection and quantification of this compound, there is a growing interest in the development of rapid, cost-effective, and portable analytical tools. Immunosensors represent a promising emerging approach that fits these criteria.

Immunosensors are biosensors that utilize the highly specific binding between an antibody and its target antigen to detect a substance. The development of an immunosensor for this compound would involve the generation of antibodies that specifically recognize this metabolite. While literature specifically detailing an immunosensor for this compound is scarce, research on immunosensors for other triazine herbicides and their metabolites suggests the feasibility of this approach.

A key aspect of immunosensor development is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds. In the context of triazine analysis, this can be both an advantage and a disadvantage. A highly specific immunosensor would be ideal for quantifying only this compound, while a broadly cross-reactive immunosensor could be used as a screening tool for a group of related triazine metabolites.

Studies have shown the development of immunoassays with varying degrees of cross-reactivity for different triazine compounds. For instance, an immunoassay developed for atrazine (B1667683) showed very low cross-reactivity with its hydroxy metabolite, hydroxyatrazine (<1%). sci-hub.se Conversely, another novel immunoassay based on an anti-idiotypic nanobody exhibited cross-reactivity with terbutylazine at 38.20%. nih.gov The development of multi-analyte immunoassays using cross-reactive antibodies coupled with neural networks has also been explored for the simultaneous determination of different triazines. nih.gov

The development of electrochemical immunosensors for other herbicides has demonstrated low limits of detection, often in the ng L⁻¹ range, showcasing the high sensitivity of this technology. mdpi.com Given the structural similarities between this compound and other hydroxy-s-triazines, it is plausible that existing antibodies for compounds like hydroxyatrazine could exhibit cross-reactivity with this compound, or that new, specific antibodies could be developed. Further research in this area is needed to develop and validate an immunosensor for the rapid and sensitive detection of this compound.

Ecotoxicological Investigations in Non Human Biota: Impact of Terbutylazine 2 Hydroxy on Ecosystems

Aquatic Organism Responses

Ichthyofauna (Fish) Studies

Studies on fish species, particularly the common carp (B13450389) (Cyprinus carpio), have provided significant insights into the sublethal effects of Terbutylazine-2-hydroxy (B1437417).

The early life stages of fish are known to be particularly vulnerable to chemical stressors. Research on common carp has shown that while this compound did not cause significant negative effects on hatching success or embryo viability at tested concentrations, it did have a notable impact on larval survival. nih.gov In one study, hatching commenced four days after exposure, with the majority of eggs hatching by day six across all treatment groups. nih.gov However, a marked influence on the survival of the larvae was observed. nih.gov Another study noted that exposure to this compound led to a dose-dependent delay in the development of common carp. nih.gov Fish exposed to higher concentrations of the compound exhibited a greater percentage of individuals remaining in larval stages, while the majority of the control group transitioned to the juvenile stage. nih.govepa.gov

Exposure to this compound has been demonstrated to inhibit growth in common carp. nih.govepa.gov Studies have recorded significantly lower mass and total length in fish exposed to the compound compared to control groups, with growth inhibition being dose-dependent. nih.govepa.gov For instance, one study reported a lowest observed effect concentration (LOEC) for growth inhibition at 0.002 mg/L and a no observed effect concentration (NOEC) at 0.0001 mg/L. nih.govepa.gov Such growth reductions could have cascading ecological consequences, potentially delaying maturation and reproduction, and increasing the susceptibility of young fish to predation and disease. nih.govepa.gov In terms of survival, a 35-day lethal concentration 50 (LC50) for the early life stages of common carp was estimated to be 10.9 mg/L. nih.govepa.govresearchgate.net While significant mortality was observed at the highest tested concentrations, lower, environmentally relevant concentrations still induced sublethal effects. nih.gov Regarding developmental anomalies, one study found that the incidence of morphological anomalies such as spinal curvature, yolk sac deformity, and body shortening was low (0.2%) and considered to be a spontaneous occurrence in both control and experimental groups. nih.gov

Biochemical markers are sensitive indicators of stress at the cellular level. In common carp, exposure to this compound resulted in a significant decrease in the activity of total superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.govepa.govresearchgate.net This reduction in SOD activity was observed across all tested concentrations, indicating that even low environmental concentrations can induce oxidative stress. nih.gov However, no significant changes were observed in the activities of catalase (CAT) and glutathione (B108866) reductase (GR) in the same study. nih.gov These findings suggest that this compound can disrupt the antioxidant defense system in fish, leading to an imbalance that can result in cellular damage. nih.gov

Histopathological examinations have revealed tissue-specific damage in common carp exposed to this compound. Notably, damage to the caudal kidney tubules was observed at higher concentrations (1.4 and 3.5 mg/L). nih.govepa.govresearchgate.net The alterations included the destruction of the tubular epithelium with the presence of casts, vacuolization of tubular epithelia, and disintegration of glomeruli. nih.gov Interestingly, no histopathological changes were observed in the gills or liver of the exposed fish, suggesting that the kidney is a primary target organ for the toxic effects of this compound. nih.gov

Invertebrate Responses (e.g., Crustaceans like Marbled Crayfish, Daphnia magna)

The impact of this compound extends to invertebrate species, which are integral components of aquatic food webs.

Chronic exposure to this compound has been shown to affect the early life stages of the marbled crayfish (Procambarus fallax f. virginalis). nih.gov A 62-day study revealed that concentrations above 75 μg/L led to lower weight compared to the control group. nih.gov Furthermore, the highest tested concentration of 750 μg/L caused a delay in the ontogenetic development of the crayfish. nih.gov

Biochemically, exposure to higher concentrations (375 and 750 μg/L) of this compound resulted in significantly lower levels of thiobarbituric acid reactive substances (TBARS) and total superoxide dismutase (SOD) activity in marbled crayfish. nih.gov Histopathological analysis of these crayfish revealed alterations in the tubular system of the hepatopancreas, including the disintegration of the tubular epithelium. nih.gov Additionally, thinning of the walls and disintegration of branchial filaments with focal infiltrations of hemocytes were observed. nih.gov These findings indicate that chronic exposure to this compound can impair growth, development, and physiological function, and cause pathological changes in marbled crayfish. nih.gov

Growth and Ontogenetic Development Impacts

Studies on aquatic organisms have revealed significant impacts of this compound on growth and development. In early life stages of the common carp (Cyprinus carpio L.), chronic exposure to this compound led to notable reductions in both mass and total length. nih.govnih.gov A dose-dependent delay in development was observed, particularly at higher concentrations, with a significant percentage of individuals remaining in larval stages compared to control groups where most fish reached the juvenile stage. core.ac.uk Specifically, growth inhibition of 17.66% and 28.32% was recorded at concentrations of 1.4 mg/L and 3.5 mg/L, respectively. core.ac.uk The lowest observed effect concentration (LOEC) for growth inhibition was determined to be 0.002 mg/L, while the no observed effect concentration (NOEC) was 0.0001 mg/L. nih.govnih.gov However, the compound did not show significant negative effects on the hatching or embryo viability of the common carp. nih.govcore.ac.uk

Similarly, in the marbled crayfish (Procambarus fallax f. virginalis), chronic exposure to this compound at concentrations above 75 μg/L resulted in lower weight compared to the control group. nih.gov A delay in ontogenetic development was also noted at a concentration of 750 μg/l. nih.gov These findings suggest that reduced growth due to this compound exposure could lead to delayed maturation and reproduction, and increase the susceptibility of young organisms to predation and disease. core.ac.uk

Table 1: Effects of this compound on Growth of Common Carp (Cyprinus carpio L.)

Concentration Growth Inhibition (%) Mass (g) Total Length (mm)
Control 0 0.18 ± 0.03 23.5 ± 1.2
0.0029 mg/L Not specified 0.16 ± 0.02 22.8 ± 1.1
0.07 mg/L Not specified 0.15 ± 0.03 22.1 ± 1.3
1.4 mg/L 17.66 0.14 ± 0.02 21.5 ± 1.0
3.5 mg/L 28.32 0.12 ± 0.02 20.7 ± 1.1

Data sourced from a 35-day embryo-larval toxicity test. nih.govcore.ac.uk

Biochemical Stress Responses (e.g., Antioxidant System)

Exposure to this compound has been shown to induce biochemical stress responses in aquatic organisms, particularly affecting the antioxidant defense system. nih.govnih.gov The antioxidant system is a primary line of defense against oxidative stress, involving enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). nih.govmdpi.com

In the common carp, chronic exposure to this compound resulted in a significant decrease in total superoxide dismutase (SOD) activity across all tested concentrations compared to the control group. nih.gov This reduction in SOD activity may be attributed to an increased generation of reactive oxygen species (ROS) induced by the compound. nih.gov However, no significant changes were observed in the activities of catalase (CAT) and glutathione reductase (GR) in the tested groups. nih.gov

In marbled crayfish, significantly lower levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, and total superoxide dismutase activity were observed in groups exposed to 375 and 750 μg/L of this compound. nih.gov These findings indicate that this compound can cause oxidative stress and alter the antioxidant system in invertebrates as well. nih.gov

Table 2: Antioxidant Responses in Common Carp (Cyprinus carpio L.) Exposed to this compound

Concentration Superoxide Dismutase (SOD) Activity (U/mg protein) Catalase (CAT) Activity (μkat/mg protein) Glutathione Reductase (GR) Activity (μkat/mg protein)
Control 0.28 ± 0.03 1.15 ± 0.12 0.045 ± 0.005
0.0029 mg/L 0.21 ± 0.02* 1.12 ± 0.10 0.043 ± 0.004
0.07 mg/L 0.20 ± 0.02* 1.10 ± 0.11 0.041 ± 0.005
1.4 mg/L 0.18 ± 0.01* 1.08 ± 0.09 0.040 ± 0.004
3.5 mg/L 0.16 ± 0.02* 1.05 ± 0.10 0.038 ± 0.004

\Indicates a significant difference from the control group (P < 0.01). nih.gov*

Terrestrial Ecosystem Component Responses

Soil Microorganism Community Dynamics and Enzyme Activity

The impact of herbicides and their metabolites on soil microorganisms and their enzymatic activities is a critical aspect of terrestrial ecotoxicology. nih.govfrontiersin.org While specific studies focusing solely on this compound are limited, research on mixtures containing its parent compound, terbuthylazine (B1195847), provides valuable insights.

A study on a herbicide mixture containing terbuthylazine, mesotrione, and S-metolachlor revealed significant changes in the counts and community structure of soil microorganisms, including organotrophic bacteria, actinomycetes, and fungi. nih.gov The mixture acted as a strong inhibitor of dehydrogenases and, to a lesser extent, catalase, urease, β-glucosidase, and arylsulfatase, while being a weak inhibitor of phosphatases. nih.gov The extent of this impact was directly correlated with the dosage. nih.gov

Research on other triazine herbicides has also shown that they can affect soil microbial populations and enzyme activities. nih.govmdpi.com For instance, some herbicides have been found to stimulate the proliferation of organotrophic bacteria while inhibiting fungal growth. nih.gov The response of soil enzymes to herbicides can be varied, with some enzymes being inhibited and others stimulated, depending on the specific compound and its concentration. mdpi.commdpi.com The catabolism of terbuthylazine in soil, which leads to the formation of this compound, is carried out by microorganisms through hydrolytic displacement of the chlorine and amino substituents. mdpi.com

Comparative Ecotoxicity with Parent Compounds and Other Metabolites

The ecotoxicity of this compound has been compared to its parent compound, terbuthylazine, and other metabolites. Generally, the degradation products of terbuthylazine, including this compound, have been found to exhibit lower toxicity than the parent compound.

For instance, in a series of tests on trout, daphnia, and algae, four separate terbuthylazine metabolites, including presumably the hydroxy metabolite, all showed lower toxicity than terbuthylazine itself. While terbuthylazine is rated as slightly to very highly toxic to aquatic organisms, its metabolites were at worst only slightly toxic to fish and daphnids. However, the toxicity of these metabolites to green algae varied, with one being rated as highly toxic, one moderately toxic, one slightly toxic, and another as practically non-toxic. This variability in algal toxicity appears to be dependent on the retention of the chlorine atom on the triazine ring and at least one alkyl group.

It is important to note that while the acute toxicity of metabolites like this compound may be lower than the parent compound, their persistence and potential for chronic effects remain a concern. nih.govnih.govresearchgate.net The study on common carp demonstrated that even at environmentally relevant concentrations, this compound can cause significant sublethal effects on growth and biochemical parameters. nih.gov

Research Gaps and Future Academic Directions Regarding Terbutylazine 2 Hydroxy

Comprehensive Mechanistic Studies of Environmental Transformation and Fate in Diverse, Understudied Environmental Compartments

While it is known that terbutylazine-2-hydroxy (B1437417) is formed from terbuthylazine (B1195847) through processes like hydrolysis and oxidation, the precise mechanisms and their rates in various environmental compartments remain an area for further investigation. nih.govresearchgate.net Future research should focus on:

Biotic vs. Abiotic Degradation Pathways: Studies have indicated that this compound is primarily synthesized through abiotic pathways like oxidation and hydrolysis, whereas other metabolites such as terbuthylazine-desethyl are products of biotic degradation by microorganisms. researchgate.net A deeper understanding of the microbial communities and enzymatic processes involved in the further transformation of this compound is needed. Research should aim to identify specific bacterial and fungal strains capable of degrading this compound and elucidate the metabolic pathways.

Influence of Environmental Factors: The transformation and fate of this compound are influenced by various environmental factors. The degradation of the parent compound, terbuthylazine, has been shown to be faster at lower pH values. nih.gov Similar detailed studies are required for this compound to understand how factors like pH, temperature, organic matter content, and redox conditions in soil and water affect its persistence and mobility.

Understudied Compartments: Most research has focused on agricultural soils and surface waters. researchgate.net There is a significant knowledge gap regarding the fate of this compound in other important environmental compartments such as sediments, groundwater under anoxic conditions, and the atmosphere. researchgate.net Long-term studies, like those conducted using lysimeters, are crucial to understand its leaching potential and long-term persistence in soil profiles. cabidigitallibrary.org

Long-Term Ecotoxicological Assessments and Multi-Stressors Interactions in non-human biota.

The ecotoxicological effects of this compound have been investigated in some aquatic organisms, but significant gaps remain, particularly concerning long-term exposure and interactions with other environmental stressors.

Chronic Toxicity Studies: Studies on the early life stages of common carp (B13450389) (Cyprinus carpio) have shown that chronic exposure to environmentally relevant concentrations of this compound can negatively affect growth rates, antioxidant enzyme activity, and cause histological damage to the kidneys. nih.govresearchgate.net Similar long-term studies on a wider range of non-human biota, including invertebrates, amphibians, and other fish species, are necessary to establish a comprehensive ecotoxicological profile.

Multi-Stressor Interactions: In the environment, organisms are rarely exposed to a single chemical. The combined effects of multiple stressors, such as other pesticides and changing environmental conditions (e.g., temperature), can be additive, synergistic, or antagonistic. nih.govnih.gov Research is needed to investigate the interactive effects of this compound with other common agricultural pollutants and environmental variables. For instance, studies on the parent compound, terbuthylazine, have shown it can induce oxidative stress, and these effects could be amplified in the presence of other contaminants like malathion. nih.gov Understanding these interactions is crucial for a realistic risk assessment.

Biochemical and Molecular Endpoints: Future ecotoxicological studies should incorporate a broader range of biochemical and molecular endpoints. Research on common carp has identified impacts on antioxidant defense systems like superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Investigating effects on other biomarkers related to neurotoxicity, endocrine disruption, and immunotoxicity will provide a more complete picture of the sublethal effects of this compound.

Development of Advanced Predictive Models for Environmental Behavior and Distribution.

Predictive models are essential tools for forecasting the environmental fate and potential exposure risks of contaminants. While models exist for parent triazine herbicides, there is a need to develop and validate models specifically for this compound.

Parameterization of Models: Accurate models require robust data on the physicochemical properties and degradation kinetics of the compound. While some data exists for this compound, more comprehensive measurements of properties like its soil organic carbon-water (B12546825) partitioning coefficient (Koc), water solubility, and half-life under various environmental conditions are needed to improve the accuracy of predictive models.

Modeling in Complex Systems: Current models often simplify complex environmental systems. Future research should focus on developing models that can simulate the behavior of this compound in more realistic scenarios, such as in soils amended with organic matter or in aquatic systems with varying turbidity and flow rates. researchgate.net

Validation with Field Data: A critical step in model development is validation with real-world data. Long-term monitoring studies that measure the concentrations of this compound in different environmental compartments are essential for testing and refining the predictive power of these models.

Novel Remediation and Mitigation Strategies for Environmental Contamination.

Given the persistence and potential toxicity of terbutylazine and its metabolites, developing effective remediation and mitigation strategies is a priority.

Bioremediation: Research into microbial degradation offers a promising avenue for the bioremediation of contaminated sites. Identifying and cultivating microorganisms capable of breaking down the triazine ring of this compound could lead to in-situ or ex-situ treatment technologies. cabidigitallibrary.org

Phytoremediation: The potential of certain plants to take up and metabolize terbutylazine and its derivatives should be explored. Studies have shown that salicylic (B10762653) acid can promote the degradation of triazine herbicides in maize, suggesting that enhancing natural plant defense mechanisms could be a viable mitigation strategy. nih.gov

Advanced Oxidation Processes: For water treatment, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals could be effective in mineralizing persistent organic pollutants like this compound. Further research is needed to optimize these technologies for efficiency and cost-effectiveness.

Constructed Wetlands: The use of constructed wetlands to remove terbuthylazine and its metabolites from agricultural runoff has been explored. researchgate.net More research is needed to understand the long-term efficacy of these systems and the fate of the accumulated compounds within the wetland environment.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Terbutylazine-2-hydroxy in environmental samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for trace-level quantification. Sample preparation typically involves solid-phase extraction (SPE) with C18 cartridges, followed by separation using a reverse-phase column (e.g., C18) and electrospray ionization in positive mode . Validation parameters (e.g., limit of detection [LOD] < 0.1 µg/L, recovery rates > 85%) should align with EPA guidelines.

Q. How can researchers confirm the identity of this compound in synthesized samples?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) for structural elucidation with high-resolution mass spectrometry (HRMS) to verify the molecular formula (C9_9H16_{16}ClN5_5O, exact mass 245.71 g/mol) . Cross-reference spectral data with databases like PubChem (CID: 135495928) .

Q. What are the critical physicochemical properties of this compound for environmental fate studies?

  • Key Data :

  • Log KowK_{ow} (octanol-water partition coefficient): ~2.5 (moderate hydrophobicity) .
  • Water solubility: 32 mg/L at 20°C .
  • Hydrolysis half-life: pH-dependent (e.g., stable at pH 5–7, rapid degradation under alkaline conditions) .
    • Application : These properties inform experimental designs for sorption, biodegradation, and mobility studies in soil-water systems.

Advanced Research Questions

Q. How do transformation pathways of this compound differ in aerobic vs. anaerobic environments?

  • Experimental Design :

Aerobic : Incubate samples with soil microbiota, monitor metabolites via LC-HRMS, and identify hydroxylated or dealkylated products (e.g., desethyl-terbuthylazine).

Anaerobic : Use sealed reactors with redox buffers; prioritize reductive dechlorination pathways .

  • Data Contradictions : Some studies report persistent sulfonic acid derivatives under anaerobic conditions, conflicting with rapid mineralization claims. Resolve via isotopic labeling (e.g., 13^{13}C-terbuthylazine) to track carbon flow .

Q. What methodological strategies resolve contradictions in reported toxicity data for this compound?

  • Approach :

  • Conduct systematic reviews (per Cochrane Handbook guidelines) to assess study heterogeneity (e.g., exposure duration, test organisms) .
  • Use in vitro assays (e.g., human hepatocyte models) alongside in silico QSAR (quantitative structure-activity relationship) modeling to reconcile discrepancies in oxidative stress responses .
    • Case Example : Disputed EC50_{50} values for algae (range: 0.5–2.1 mg/L) may stem from variations in light exposure during testing; control irradiance levels rigorously .

Q. How can researchers design experiments to study this compound’s interaction with dissolved organic matter (DOM)?

  • Protocol :

Prepare DOM solutions (e.g., Suwannee River fulvic acid) at environmentally relevant concentrations (1–10 mg C/L).

Use fluorescence excitation-emission matrix (EEM) spectroscopy to track binding mechanisms.

Quantify quenching effects via Stern-Volmer plots .

  • Advanced Tip : Employ size-exclusion chromatography (SEC) coupled with HRMS to characterize DOM-terbuthylazine complexes .

Q. What are best practices for validating this compound degradation products in complex matrices?

  • Workflow :

Non-target screening : Use LC-HRMS with data-dependent acquisition (DDA) to detect unknown metabolites.

Confirmation : Synthesize suspected transformation products (e.g., via photolysis) and match retention times/fragmentation patterns .

Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish artifacts from true metabolites .

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